

An In-Depth Technical Guide to Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

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Compound of Interest

Compound Name: Sulfo-Bis-(N,N'-carboxylic acid)-
Cy5

Cat. No.: B13423929

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**, a water-soluble, far-red fluorescent dye. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to effectively utilize this fluorophore in their experimental workflows. This document covers the core chemical structure, key quantitative data, and detailed experimental protocols for its application in bioconjugation and fluorescence-based assays.

Core Chemical Attributes

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 is a derivative of the cyanine dye family, specifically Cy5. The inclusion of sulfonate groups significantly enhances its water solubility, making it highly suitable for biological applications in aqueous environments without the need for organic co-solvents.[1] The presence of two terminal carboxylic acid groups provides bifunctional labeling capabilities, allowing for the crosslinking of molecules or conjugation to two different targets. This dye exhibits the characteristic spectral properties of the Cy5 fluorophore, with strong absorption and emission in the far-red region of the spectrum.[2] This spectral profile is advantageous for biological imaging due to reduced autofluorescence from cells and tissues in this range.[3]

Below is a table summarizing the key chemical and physical properties of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**.

Property	Value	Reference
Molecular Formula	C37H47BrN2O10S2	[2]
Molecular Weight	823.8 g/mol	[2]
CAS Number	2353410-10-1	[2]
Purity	≥97%	[2]
Appearance	Dark blue powder	
Solubility	Water, DMSO, DMF	[3][4]
Storage Conditions	-20°C, protected from light	[2]

Spectral Properties

The fluorescence characteristics of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** are critical for its application in sensitive detection and imaging techniques. The dye exhibits a high extinction coefficient and a good quantum yield, contributing to its bright fluorescence emission.

Spectral Property	Wavelength (nm)	Reference
Excitation Maximum (λ_{abs})	~646-648 nm	[3][4]
Emission Maximum (λ_{em})	~662-671 nm	[3][4]
Extinction Coefficient	~250,000 cm ⁻¹ M ⁻¹	[3]
Fluorescence Quantum Yield	~0.2	[4]

Experimental Protocols

The bifunctional nature of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**, with its two carboxylic acid groups, allows for conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides. This is typically achieved through a two-step carbodiimide coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[5][6][7]

General Protein Conjugation Protocol using EDC/Sulfo-NHS

This protocol outlines the general steps for conjugating **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** to a protein containing primary amines (e.g., lysine residues).

Materials:

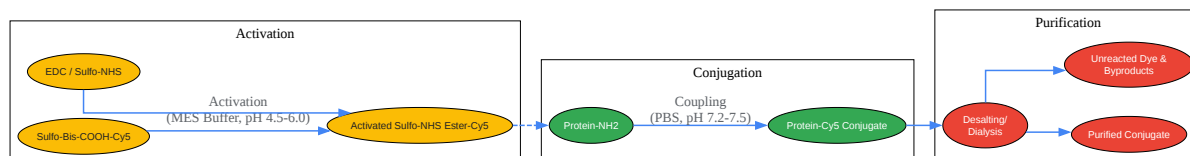
- **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
- Desalting column or dialysis cassette for purification

Procedure:

- Protein Preparation:
 - Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.
 - If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with the Coupling Buffer via dialysis or a desalting column.
- Dye Preparation:
 - Prepare a stock solution of **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** in an anhydrous organic solvent such as DMSO or DMF.

- Activation of Carboxylic Acids:
 - In a microcentrifuge tube, add the desired molar excess of the **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** stock solution to the Activation Buffer.
 - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
 - Add the EDC and Sulfo-NHS solutions to the dye solution. A typical molar ratio is a 2- to 10-fold molar excess of EDC and Sulfo-NHS over the dye.
 - Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming a more stable sulfo-NHS ester intermediate.^{[7][8]}
- Conjugation to the Protein:
 - Add the activated dye solution to the prepared protein solution.
 - Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 30 minutes at room temperature to quench any unreacted dye.
- Purification of the Conjugate:
 - Remove the unconjugated dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

The following diagram illustrates the general workflow for protein conjugation.



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Caption: Workflow for protein conjugation with **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5**.

Potential Applications in Signaling Pathway Analysis

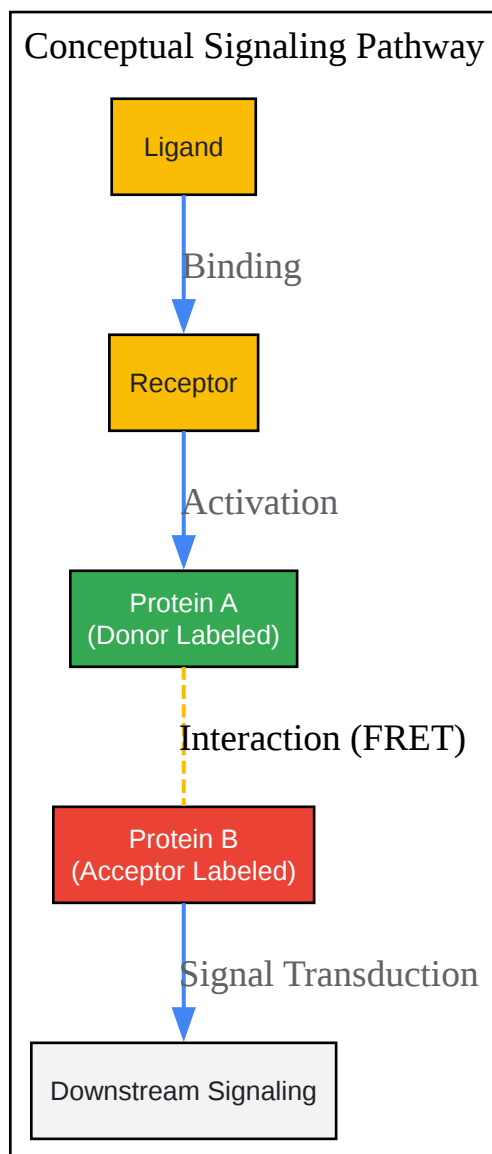
While specific examples for **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** are not readily available in the literature, its bifunctional nature opens up possibilities for its use in studying molecular interactions within signaling pathways, particularly through Fluorescence Resonance Energy Transfer (FRET).

Conceptual FRET Application

FRET is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a proximal acceptor fluorophore.^{[9][10]} The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive tool for measuring molecular proximity on the order of 1-10 nm.

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, with its far-red emission, can serve as an excellent FRET acceptor when paired with a suitable donor dye (e.g., Cy3 or a green fluorescent protein). The bifunctionality of this dye could be leveraged to create more stable and defined FRET pairs by linking two interacting proteins, potentially reducing the signal variability that can arise from the diffusion of monofunctional dyes.^{[11][12][13]}

The following diagram illustrates a conceptual signaling pathway where this dye could be used to monitor protein-protein interactions.



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Caption: Conceptual use of a FRET pair in a signaling pathway.

In summary, **Sulfo-Bis-(N,N'-carboxylic acid)-Cy5** is a versatile, water-soluble, far-red fluorescent dye with significant potential for labeling and crosslinking biomolecules. Its bifunctional nature provides unique advantages for studying molecular interactions in complex

biological systems. The provided data and protocols serve as a foundation for researchers to design and execute robust experiments utilizing this powerful fluorescent tool.

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References

- 1. Sulfo-Cyanine 5 carboxylic acid | AAT Bioquest [aatbio.com]
- 2. Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, 2353410-10-1 | BroadPharm [broadpharm.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. diSulfo-Cy5 carboxylic acid, 1121756-16-8 | BroadPharm [broadpharm.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Do bifunctional labels solve the problem of dye diffusion in FRET analysis? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 13. researchgate.net [researchgate.net]
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